molecular formula C9H13NO3 B14330141 1-(Acryloylamino)cyclopentane-1-carboxylic acid CAS No. 111818-55-4

1-(Acryloylamino)cyclopentane-1-carboxylic acid

Katalognummer: B14330141
CAS-Nummer: 111818-55-4
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: NUZAAZCHRZPUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Acryloylamino)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of both an acryloyl group and a cyclopentane ring This compound is of interest due to its unique structure, which combines the reactivity of the acryloyl group with the stability of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid, while reduction can produce cyclopentylamine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Acryloylamino)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Acryloylamino)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopentane ring provides structural stability, allowing the compound to interact with specific receptors and pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

111818-55-4

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

1-(prop-2-enoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-7(11)10-9(8(12)13)5-3-4-6-9/h2H,1,3-6H2,(H,10,11)(H,12,13)

InChI-Schlüssel

NUZAAZCHRZPUSI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1(CCCC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.